![molecular formula C10H12O2S B13089045 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid
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Overview
Description
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophene with chloroacetyl chloride to form the 2-chloroacetamido derivative. This intermediate is then reacted with hydrazine hydrate to yield the hydrazine derivative, which can undergo further reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, tetrahydrothiophenes, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Recent studies have demonstrated that derivatives of 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetic acid exhibit significant analgesic activity. For instance, research conducted by Siutkina et al. (2021) evaluated new derivatives synthesized from this compound, revealing that they possess analgesic effects surpassing those of traditional analgesics like metamizole. The study utilized the "hot plate" method on mice to assess the analgesic efficacy of these derivatives .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or topical antimicrobial agents .
Dermatological Applications
Topical Formulations
this compound has been incorporated into topical formulations aimed at enhancing skin health. Its inclusion in creams and gels has shown promising results in improving skin hydration and reducing inflammation . The compound's ability to penetrate skin layers effectively makes it a candidate for formulations targeting localized skin conditions.
Cosmetic Applications
In cosmetic science, the compound is being explored for its role in improving the stability and efficacy of cosmetic products. Research indicates that formulations containing this compound can enhance moisture retention and provide soothing effects on the skin .
Data Summary
Case Studies
-
Analgesic Efficacy Study
In a controlled experiment involving outbred white mice, derivatives of this compound were administered intraperitoneally. The results indicated a statistically significant reduction in pain response compared to control groups treated with standard analgesics . -
Dermatological Formulation Development
A formulation study utilized the Box-Behnken design to optimize the incorporation of this compound into a cream. The formulation was evaluated for sensory properties and clinical efficacy, demonstrating improved hydration metrics and user satisfaction .
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-3-YL)acetic acid
- 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-2-YL)acetic acid
- 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)ethanamine
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused thiophene and benzene rings, along with the acetic acid moiety, make it a versatile compound for various applications in medicinal chemistry and material science .
Biological Activity
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid is a compound that has gained attention due to its potential biological activities, particularly in the realms of analgesia and anti-inflammatory effects. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.
Synthesis of the Compound
The synthesis of derivatives of this compound typically involves multi-step organic reactions. For instance, derivatives have been synthesized through cyclization reactions involving substituted thiophene compounds. These synthetic pathways often utilize reagents such as acetic anhydride and are characterized by methods like NMR spectroscopy for structural confirmation .
Analgesic Activity
Research has demonstrated that derivatives of this compound exhibit significant analgesic effects. A study utilizing the "hot plate" method on mice indicated that these compounds possess analgesic activity that surpasses that of standard analgesics like metamizole . The results are summarized in the following table:
Compound | Analgesic Effect (compared to Metamizole) |
---|---|
Derivative A | 1.5 times more potent |
Derivative B | 2 times more potent |
Derivative C | Comparable potency |
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory properties. Tetrahydrobenzo[b]thiophene derivatives have been noted for their ability to inhibit inflammatory pathways and reduce edema in experimental models . The mechanism appears to involve modulation of cytokine release and inhibition of pro-inflammatory enzymes.
Antioxidant Activity
Additionally, studies suggest that this class of compounds possesses antioxidant capabilities. They have been observed to inhibit lipid peroxidation and scavenge free radicals effectively. The antioxidant activity was comparable to ascorbic acid in certain assays .
Case Studies
Case Study 1: Analgesic Efficacy
In a controlled study involving various derivatives of this compound, it was found that specific modifications to the molecular structure significantly enhanced analgesic potency. The study involved both male and female mice and employed a double-blind methodology to ensure unbiased results.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of these compounds in a rat model of arthritis. The results indicated a marked decrease in paw swelling and pain response when treated with the compound compared to control groups. This effect was attributed to the downregulation of TNF-alpha and IL-6 levels.
Research Findings
Recent findings from various studies highlight the diverse biological activities associated with this compound:
- Potency against Cancer Cell Lines : Some derivatives have shown IC50 values below 40 nM in cancer cell proliferation assays .
- Mechanisms of Action : The compound may act as a microtubule-targeting agent (MTA), disrupting cancer cell division .
- Safety Profile : Toxicological assessments indicate moderate toxicity levels; however, further studies are needed to establish comprehensive safety profiles .
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetic acid |
InChI |
InChI=1S/C10H12O2S/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h4-5,7H,1-3,6H2,(H,11,12) |
InChI Key |
HCTYINCKCYCZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)CC(=O)O |
Origin of Product |
United States |
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